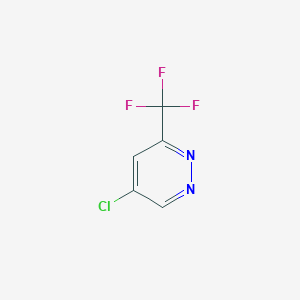
5-Chloro-3-(trifluoromethyl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-(trifluoromethyl)pyridazine is an organic compound with the molecular formula C5H2ClF3N2 It belongs to the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(trifluoromethyl)pyridazine typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 3-chloropyridine with methyl ethyl ketone to form 3-chloro-5-methylpyridine.
Oxidation Reaction: The resulting 3-chloro-5-methylpyridine is then oxidized using hydrogen peroxide to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chloro-3-(trifluoromethyl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 5 can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Hydrogen peroxide or other oxidizing agents can be used.
Reduction Reactions: Reducing agents like sodium borohydride may be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
5-Chloro-3-(trifluoromethyl)pyridazine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological systems and processes, particularly in the development of bioactive molecules.
Medicine: Research into its potential therapeutic applications, such as in the development of new drugs, is ongoing.
Industry: It is utilized in the production of agrochemicals and other industrial products
Wirkmechanismus
The mechanism of action of 5-Chloro-3-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets and pathways. For instance, derivatives of pyridazine, including this compound, have been found to inhibit calcium ion influx, which is crucial for the activation of platelet aggregation . This property makes it a potential candidate for the development of anti-inflammatory and antiplatelet agents.
Vergleich Mit ähnlichen Verbindungen
3-Chloro-5-methylpyridazine: Similar in structure but with a methyl group instead of a trifluoromethyl group.
5-Chloro-3-methylpyridazine: Another derivative with a methyl group at position 3.
3,5-Dichloropyridazine: Contains two chlorine atoms at positions 3 and 5.
Uniqueness: 5-Chloro-3-(trifluoromethyl)pyridazine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of fluorinated compounds, which are often more stable and bioactive .
Eigenschaften
Molekularformel |
C5H2ClF3N2 |
|---|---|
Molekulargewicht |
182.53 g/mol |
IUPAC-Name |
5-chloro-3-(trifluoromethyl)pyridazine |
InChI |
InChI=1S/C5H2ClF3N2/c6-3-1-4(5(7,8)9)11-10-2-3/h1-2H |
InChI-Schlüssel |
MOHZPZUUQHMIGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NN=C1C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



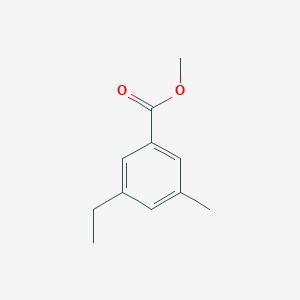

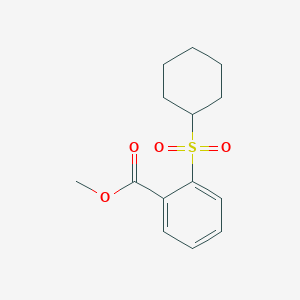
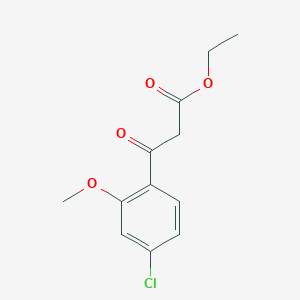
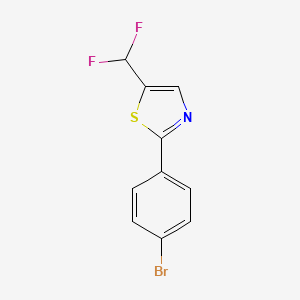


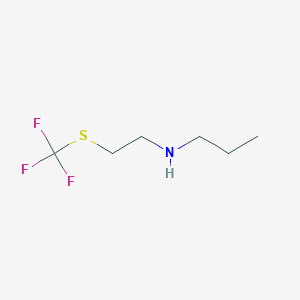
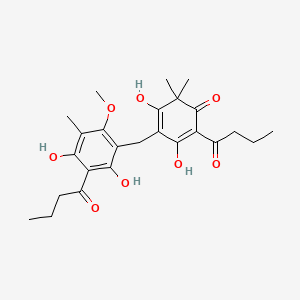
amino]methyl]-[1,1'-biphenyl]-2-carboxylic Acid Methyl Ester](/img/structure/B15090436.png)
![Methyl 5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate](/img/structure/B15090454.png)
![3-Ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B15090458.png)
![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(ethylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B15090461.png)
